methyl 8-fluoroquinoline-5-carboxylate
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Overview
Description
Methyl 8-fluoroquinoline-5-carboxylate is a heterocyclic organic compound that contains a quinoline ring fused to a fluorine atom, a methyl group, and a carboxylic acid group at different positions. This compound is part of the broader class of fluorinated quinolines, which are known for their significant biological activities and applications in various fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 8-fluoroquinoline-5-carboxylate typically involves cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorinations . One common method includes the treatment of 6-trifluoromethyl-5,7,8-trifluoroquinoline with Me2PSiMe3, resulting in a mixture of dimethylphosphano derivatives . Another approach involves the use of nanostructured TiO2 photocatalysts under solvent-free conditions and microwave irradiation .
Industrial Production Methods
Industrial production methods for this compound often focus on green and sustainable chemistry practices. These methods may include the use of recyclable catalysts, one-pot reactions, and solvent-free conditions to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl 8-fluoroquinoline-5-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more hydrogenated quinoline derivatives .
Scientific Research Applications
Methyl 8-fluoroquinoline-5-carboxylate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated quinoline derivatives.
Biology: It serves as a probe for studying biological processes involving quinoline-based compounds.
Medicine: It is investigated for its potential antibacterial, antineoplastic, and antiviral activities.
Industry: It is used in the production of liquid crystals and cyanine dyes.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
Similar compounds to methyl 8-fluoroquinoline-5-carboxylate include other fluorinated quinolines, such as:
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
2751611-18-2 |
---|---|
Molecular Formula |
C11H8FNO2 |
Molecular Weight |
205.2 |
Purity |
95 |
Origin of Product |
United States |
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